2,2-Difluoro-1,3-dimethylbenzimidazolidine
Overview
Description
2,2-Difluoro-1,3-dimethylbenzimidazolidine is a chemical compound with the molecular formula C9H10F2N2 It is known for its unique structure, which includes two fluorine atoms and a benzimidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1,3-dimethylbenzimidazolidine typically involves the reaction of 2-chloro-1,3-dimethylbenzimidazolidine with a fluorinating agent. One common method uses diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out in an anhydrous solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1,3-dimethylbenzimidazolidine undergoes various chemical reactions, including:
Deoxofluorination: This reaction converts alcohols to monofluorides and aldehydes/ketones to gem-difluorides under mild conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Deoxofluorination: Common reagents include alcohols, aldehydes, and ketones.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Scientific Research Applications
2,2-Difluoro-1,3-dimethylbenzimidazolidine has several applications in scientific research:
Organic Synthesis: It is used as a fluorinating agent in the synthesis of various fluorinated organic compounds.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Pharmaceuticals: It is explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism by which 2,2-Difluoro-1,3-dimethylbenzimidazolidine exerts its effects involves the activation of its fluorine atoms. The compound acts as a nucleophilic fluorinating agent, where the fluorine atoms are transferred to the substrate. This process is facilitated by the electron-withdrawing nature of the fluorine atoms, which stabilizes the transition state and lowers the activation energy .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1,3-dimethylimidazolidine: Similar in structure but lacks the benzimidazolidine ring.
Diethylaminosulfur trifluoride (DAST): Another fluorinating agent but with different reactivity and stability profiles.
Uniqueness
2,2-Difluoro-1,3-dimethylbenzimidazolidine is unique due to its benzimidazolidine ring, which imparts specific electronic and steric properties. This makes it more selective and efficient in certain fluorination reactions compared to other fluorinating agents .
Properties
IUPAC Name |
2,2-difluoro-1,3-dimethylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2/c1-12-7-5-3-4-6-8(7)13(2)9(12,10)11/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUCITGQYAGWHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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